molecular formula C7H7ClN2O B1351506 N-(2-chloropyridin-3-yl)acetamide CAS No. 21352-19-2

N-(2-chloropyridin-3-yl)acetamide

Cat. No. B1351506
CAS RN: 21352-19-2
M. Wt: 170.59 g/mol
InChI Key: KWZIDENWDCKKPW-UHFFFAOYSA-N
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Patent
US05472964

Procedure details

Phosphorus pentasulfide (56.5 g) and Na2CO3 (13.7 g) were mixed together in 400 mL of THF for ~30 min. To this solution, a solution of the product of Step 1 (17.32 g) in 100 mL of THF was added and the mixture was stirred at room temperature overnight. 2M NaOH (500 mL) was added and the mixture was stirred at room temperature for 2 hr. The product was extracted in EtOAc, washed with brine, dried over Na2SO4, and purified by flash chromatography on silica with EtOAc: toluene 20:80; yield: 12.07 g, (83%).
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17.32 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:2].C([O-])([O-])=O.[Na+].[Na+].[C:21]([NH:24][C:25]1[C:26](Cl)=[N:27][CH:28]=[CH:29][CH:30]=1)(=O)[CH3:22].[OH-].[Na+]>C1COCC1>[CH3:22][C:21]1[S:2][C:26]2[C:25]([N:24]=1)=[CH:30][CH:29]=[CH:28][N:27]=2 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
56.5 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
13.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.32 g
Type
reactant
Smiles
C(C)(=O)NC=1C(=NC=CC1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted in EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica with EtOAc: toluene 20:80

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC=1SC2=NC=CC=C2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.